molecular formula C10H13Cl2N3 B2913840 4-methyl-3-(1H-pyrazol-1-yl)aniline dihydrochloride CAS No. 1573548-05-6

4-methyl-3-(1H-pyrazol-1-yl)aniline dihydrochloride

Cat. No.: B2913840
CAS No.: 1573548-05-6
M. Wt: 246.14
InChI Key: JRKFPXVVZYZJAE-UHFFFAOYSA-N
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Description

4-methyl-3-(1H-pyrazol-1-yl)aniline dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(1H-pyrazol-1-yl)aniline dihydrochloride typically involves the reaction of 4-methyl-3-nitroaniline with hydrazine derivatives. One common method includes the reduction of the nitro group to an amine, followed by cyclization with hydrazine to form the pyrazole ring. The reaction conditions often involve the use of catalysts such as palladium or copper and solvents like ethanol or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(1H-pyrazol-1-yl)aniline dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, pyrazoline derivatives, and various substituted aromatic compounds .

Mechanism of Action

The mechanism of action of 4-methyl-3-(1H-pyrazol-1-yl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-3-(1H-pyrazol-1-yl)aniline dihydrochloride is unique due to its specific substitution pattern on the aromatic ring and the presence of the pyrazole moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-methyl-3-pyrazol-1-ylaniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.2ClH/c1-8-3-4-9(11)7-10(8)13-6-2-5-12-13;;/h2-7H,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKFPXVVZYZJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)N2C=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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